4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole
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Overview
Description
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes biphenyl and phenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole typically involves the condensation of appropriate aldehydes and amines under specific conditions. One common method involves the use of hexamethyldisilazane as a nitrogen source and a Lewis acid catalyst such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) under microwave irradiation and solvent-free conditions . This method is advantageous due to its high yield and short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups, used in organic synthesis and as a catalyst.
4,4’-Di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate: A bipyridinium salt used in synthetic organic reactions and as a ligand for metal catalysts.
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole stands out due to its unique combination of biphenyl and phenyl groups attached to the imidazole ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and pharmaceuticals.
Properties
Molecular Formula |
C33H24N2 |
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Molecular Weight |
448.6g/mol |
IUPAC Name |
2-phenyl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C33H24N2/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-32(35-33(34-31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H,(H,34,35) |
InChI Key |
FRQYODNGSAORLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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